1,4-Epoxyanthracene, 1,4-dihydro-
Description
Properties
CAS No. |
22187-13-9 |
|---|---|
Molecular Formula |
C14H10O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
15-oxatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10,13-hexaene |
InChI |
InChI=1S/C14H10O/c1-2-4-10-8-12-11(7-9(10)3-1)13-5-6-14(12)15-13/h1-8,13-14H |
InChI Key |
HGJPEPUVSFPTMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C4C=CC(C3=CC2=C1)O4 |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Epoxyanthracene, 1,4 Dihydro and Its Derivatives
Diels-Alder Cycloaddition Approaches to 1,4-Epoxyanthracene, 1,4-dihydro- Systems
The Diels-Alder reaction represents a powerful and widely utilized method for the construction of the 1,4-dihydro-1,4-epoxyanthracene framework. This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a six-membered ring. In this specific application, the reaction creates the characteristic epoxy-bridged anthracene (B1667546) system.
Dienophile and Diene Precursors in Synthesis
The success of the Diels-Alder approach hinges on the appropriate selection of diene and dienophile precursors. In the synthesis of the parent 1,4-dihydro-1,4-epoxyanthracene, furan (B31954) acts as the diene, and a benzyne (B1209423) species, generated in situ, serves as the dienophile. semanticscholar.orgchempedia.info The reaction between benzyne and furan directly yields the desired 1,4-dihydro-1,4-epoxyanthracene, which is also known as 1,4-dihydronaphthalene-1,4-endoxide. semanticscholar.org
For the synthesis of more complex derivatives, substituted furans and various dienophiles can be employed. For instance, the reaction of 4a,9a-Epoxy-4a,9a-dihydroanthracene-1,4,9,10-tetrone with dienes like isoprene, cyclopentadiene, and cyclohexa-1,3-diene leads to the formation of adducts that are valuable precursors for anthracyclinone analogues. rsc.org
The following table summarizes common diene and dienophile precursors used in the synthesis of 1,4-epoxyanthracene systems:
| Diene | Dienophile | Product |
| Furan | Benzyne | 1,4-Dihydro-1,4-epoxyanthracene |
| Substituted Furans | Substituted Benzynes | Substituted 1,4-Dihydro-1,4-epoxyanthracene Derivatives |
| Isoprene | 4a,9a-Epoxy-4a,9a-dihydroanthracene-1,4,9,10-tetrone | Anthracyclinone Precursors |
| Cyclopentadiene | 4a,9a-Epoxy-4a,9a-dihydroanthracene-1,4,9,10-tetrone | Anthracyclinone Precursors |
| Cyclohexa-1,3-diene | 4a,9a-Epoxy-4a,9a-dihydroanthracene-1,4,9,10-tetrone | Anthracyclinone Precursors |
Reaction Conditions and Optimization Strategies
The conditions for Diels-Alder reactions to form 1,4-epoxyanthracene systems are often dictated by the method of benzyne generation. A common laboratory method involves the diazotization of 2-aminobenzoic acid with a nitrite (B80452) source, such as iso-amyl nitrite, in a suitable solvent like 1,2-dimethoxyethane, followed by thermal decomposition of the resulting diazonium salt. semanticscholar.org The reaction is typically conducted under reflux conditions to facilitate the formation of benzyne, which is then trapped by the diene present in the reaction mixture. semanticscholar.org
Regiochemical and Stereochemical Control in Cycloadditions
The Diels-Alder reaction is known for its high degree of stereospecificity and regioselectivity. When using substituted dienes and dienophiles, the relative orientation of the substituents in the product is determined by the geometry of the starting materials. The "endo rule" often predicts the predominant stereoisomer in kinetically controlled Diels-Alder reactions, where the substituents of the dienophile point towards the diene in the transition state.
In the context of synthesizing 1,4-epoxyanthracene derivatives, the regiochemistry is determined by the substitution patterns on both the furan and the benzyne precursor. The electronic and steric properties of the substituents guide the orientation of the cycloaddition, leading to the formation of specific regioisomers.
Generation and Trapping of Aryne Intermediates for Anthracene Epoxide Formation
The generation of arynes, particularly benzyne, as transient intermediates is a cornerstone for the synthesis of 1,4-dihydro-1,4-epoxyanthracene. These highly reactive species readily undergo cycloaddition with suitable dienes.
Hexadehydro-Diels–Alder (HDDA) Reactions for Benzyne Generation
A powerful and modern method for generating benzynes is the hexadehydro-Diels-Alder (HDDA) reaction. nih.govacs.orgnih.gov This thermal cycloisomerization involves a 1,3-diyne and a "diynophile" to produce a benzyne intermediate without the need for external reagents. nih.govacs.orgnih.gov The HDDA reaction is a [4+2] cycloaddition where the diyne acts as the four-atom component and the diynophile provides the two-atom component. wisc.edu
The first instances of HDDA reactions were reported in 1997, and since then, the methodology has been significantly advanced. illinois.edu A notable development is the photochemical HDDA reaction, which utilizes UV irradiation instead of heat, allowing the cyclization to proceed at or below room temperature. illinois.edu The versatility of the HDDA reaction allows for the creation of structurally complex and highly substituted benzenoid products. nih.govacs.org
The following table outlines key aspects of the HDDA reaction for benzyne generation:
| Feature | Description |
| Reaction Type | Thermal or photochemical cycloisomerization |
| Precursors | A tethered 1,3-diyne and an alkyne (diynophile) |
| Intermediate | ortho-Benzyne |
| Advantages | Reagent-free generation of benzyne, high versatility |
Intermolecular Trapping with Furan and Substituted Furan Derivatives
Once generated, the benzyne intermediate is rapidly trapped in situ by a diene. For the synthesis of 1,4-dihydro-1,4-epoxyanthracene, furan is the classic trapping agent. semanticscholar.orgchempedia.info The intermolecular [4+2] cycloaddition between benzyne and furan yields the stable epoxy-bridged adduct. chempedia.info
Intramolecular Aryne Cycloaddition Pathways
A sophisticated approach to constructing the 1,4-epoxyanthracene, 1,4-dihydro- skeleton involves an intramolecular Diels-Alder reaction between a furan and a benzyne moiety that are tethered together within the same molecule. This strategy, often referred to as an intramolecular aryne-furan cycloaddition, offers a high degree of control over the reaction's regiochemistry and stereochemistry.
The key to this method is the design of a precursor molecule that contains both the furan diene and a suitable benzyne precursor, connected by a linker of appropriate length and flexibility. The benzyne is typically generated in situ from precursors like ortho-silylaryl triflates or dihaloarenes. Upon formation, the highly reactive benzyne readily undergoes a [4+2] cycloaddition with the tethered furan.
One notable example involves the use of silicon tethers to link the benzyne precursor and the furan. This approach has been successfully employed in the synthesis of complex polycyclic structures. For instance, a tandem intramolecular benzyne-furan cycloaddition has been utilized to generate substituted bisoxabenzonorbornadienes in a single step. nih.gov The regiochemical outcome of these Diels-Alder reactions can be effectively controlled by the nature of the silicon tether. nih.gov
The general strategy is outlined below:
Table 1: General Scheme for Intramolecular Aryne-Furan Cycloaddition
| Step | Description |
| 1. Precursor Synthesis | A molecule is synthesized containing a furan ring and a benzyne precursor (e.g., an ortho-dihaloaryl or silylaryl triflate group) connected by a flexible tether. |
| 2. Benzyne Generation | The benzyne intermediate is generated in situ, typically by treatment with a strong base (like n-butyllithium) or a fluoride (B91410) source. |
| 3. Intramolecular Cycloaddition | The generated benzyne undergoes a spontaneous intramolecular [4+2] Diels-Alder reaction with the tethered furan ring, forming the bridged polycyclic system. |
This intramolecular approach is particularly powerful as it can overcome the challenges associated with intermolecular reactions, such as low reactivity of furan as a diene. By physically linking the diene and dienophile, the probability of a successful collision in the correct orientation is significantly increased, leading to higher reaction efficiency. youtube.com
Multi-Step Synthetic Sequences to Functionalized 1,4-Epoxyanthracene, 1,4-dihydro-
The synthesis of functionalized derivatives of 1,4-epoxyanthracene, 1,4-dihydro- often requires multi-step synthetic sequences. These sequences typically begin with the core cycloaddition reaction, followed by further chemical modifications to introduce various substituents onto the aromatic rings or the bridged framework.
A common strategy involves the use of substituted furan or benzyne precursors in the initial Diels-Alder reaction. For example, starting with a substituted furan allows for the direct introduction of functional groups at specific positions of the resulting cycloadduct. Similarly, using a substituted benzyne precursor, generated from a correspondingly substituted anthranilic acid or dihaloarene, provides another route to functionalized products.
An exemplary multi-step synthesis is the preparation of substituted tetracenes and pentacenes, where 1,4-dihydro-1,4-epoxynaphthalene, a related oxabridged system, serves as a key intermediate. This intermediate undergoes a stereoselective [4+2] cycloaddition, and subsequent acid-promoted aromatization leads to the final polycyclic aromatic hydrocarbon. rsc.org
A representative sequence for preparing a functionalized derivative is as follows:
Table 2: Exemplary Multi-Step Synthesis of a Functionalized Derivative
| Step | Reaction | Purpose |
| 1. Functionalized Precursor Synthesis | Synthesis of a substituted furan or a substituted benzyne precursor. | To introduce desired functional groups at an early stage. |
| 2. Diels-Alder Cycloaddition | Reaction of the functionalized precursor with the corresponding reaction partner (unsubstituted furan or benzyne) to form the functionalized 1,4-epoxyanthracene, 1,4-dihydro- core. | To construct the basic tricyclic framework with the desired substituents. |
| 3. Post-Cycloaddition Modification | Further chemical transformations on the cycloadduct, such as oxidation, reduction, or substitution reactions. | To modify or add further functionality to the molecule. |
| 4. Aromatization | Acid-catalyzed dehydration of the oxygen bridge. | To convert the epoxy-bridged system into the corresponding anthracene derivative if desired. |
This modular approach allows for the synthesis of a wide library of functionalized 1,4-epoxyanthracene, 1,4-dihydro- derivatives with tailored electronic and steric properties for various applications.
Catalytic and Advanced Synthetic Techniques for 1,4-Epoxyanthracene, 1,4-dihydro-
To improve the efficiency, selectivity, and environmental footprint of the synthesis of 1,4-epoxyanthracene, 1,4-dihydro-, various catalytic and advanced synthetic techniques have been explored.
While the Diels-Alder reaction between benzyne and furan can proceed thermally, transition metal catalysis can offer significant advantages. Transition metals can be involved in both the generation of the aryne intermediate and in catalyzing the cycloaddition step itself.
For instance, palladium-catalyzed cross-coupling reactions are instrumental in constructing complex anthracene scaffolds. rsc.org Although direct catalysis of the benzyne-furan cycloaddition to form 1,4-epoxyanthracene, 1,4-dihydro- is not extensively documented, related transition metal-catalyzed reactions involving arynes are well-known. thieme-connect.com For example, cobalt-catalyzed asymmetric ring-opening of related 7-oxabenzonorbornadienes has been achieved, demonstrating the potential of transition metals to control the stereochemistry of reactions involving this structural motif. nih.gov
Lewis acids, which can be considered a subset of metal-based catalysts, have been shown to significantly accelerate Diels-Alder reactions. nih.govnih.gov By coordinating to the dienophile, a Lewis acid can lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby enhancing the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene and increasing the reaction rate. libretexts.org The use of chiral Lewis acid catalysts can also induce enantioselectivity in the cycloaddition. libretexts.org
Table 3: Potential Roles of Transition Metals and Lewis Acids
| Catalyst Type | Potential Role in Synthesis |
| Palladium, Nickel, etc. | Catalyzing the formation of precursors to the benzyne or furan components. |
| Cobalt, Rhodium, etc. | Catalyzing subsequent transformations of the 1,4-epoxyanthracene, 1,4-dihydro- scaffold, such as asymmetric ring-opening. |
| Lewis Acids (e.g., AlCl₃, BF₃) | Catalyzing the Diels-Alder cycloaddition by activating the dienophile, leading to rate acceleration and improved selectivity. |
Further research into the direct transition metal-catalyzed [4+2] cycloaddition of benzyne and furan could lead to more efficient and selective synthetic routes to 1,4-epoxyanthracene, 1,4-dihydro-.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The application of microwave irradiation to the synthesis of 1,4-epoxyanthracene, 1,4-dihydro- and its derivatives is a promising area of research.
Diels-Alder reactions, in particular, have been shown to be significantly accelerated by microwave heating. For example, the microwave-assisted synthesis of 7-azaindoles, which involves a cyclization-dehydration sequence, demonstrates a dramatic reduction in reaction time. nih.gov Similarly, the synthesis of various heterocyclic compounds, including 1,4-dihydropyridines and oxazines, has been efficiently achieved using microwave irradiation. arkat-usa.org
The synthesis of 7-oxabenzonorbornadiene derivatives, which share the same core structure as 1,4-epoxyanthracene, 1,4-dihydro-, has been successfully performed under microwave conditions. This suggests that the Diels-Alder reaction between benzyne and furan is amenable to this technology.
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Reaction
| Reaction Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours to days | Minutes |
| Yield | Often moderate | Often improved |
| Side Reactions | More prevalent due to prolonged heating | Reduced due to shorter reaction times |
The rapid and efficient heating provided by microwaves can overcome the activation energy barrier of the Diels-Alder reaction more effectively, leading to a faster and cleaner synthesis of the desired 1,4-epoxyanthracene, 1,4-dihydro- product.
Reactivity and Transformational Chemistry of 1,4 Epoxyanthracene, 1,4 Dihydro
Reversion Reactions of 1,4-Epoxyanthracene, 1,4-dihydro- Adducts
The stability of the 1,4-epoxyanthracene, 1,4-dihydro- system, a Diels-Alder adduct, is significantly influenced by temperature. Reversion reactions, which lead to the dissociation of the adduct, are a key aspect of its chemistry. These transformations are primarily governed by the principles of pericyclic reactions and thermal stability.
The retro-Diels-Alder (rDA) reaction is the microscopic reverse of the [4+2] cycloaddition used to form the adduct. libretexts.org This process involves a concerted, single-step cycloelimination that regenerates the constituent diene and dienophile. For 1,4-epoxyanthracene, 1,4-dihydro- and its derivatives, the rDA reaction typically yields an anthracene (B1667546) core and a corresponding dienophile.
The reaction is governed by a dynamic equilibrium; at lower temperatures, the formation of the Diels-Alder adduct is favored, while at higher temperatures, the equilibrium shifts toward the reactants (the diene and dienophile). nih.gov This thermal reversibility is a defining characteristic of many Diels-Alder adducts. The temperature required to initiate the rDA reaction can vary significantly depending on the specific substituents on the aromatic rings and the nature of the bridged system. For instance, the rDA reaction of furan (B31954)/maleimide adducts can occur at temperatures below 150 °C, whereas more stable adducts, such as those from anthracene, often require higher temperatures to undergo reversion. stackexchange.com
In some synthetic sequences, the rDA reaction is a crucial step. For example, an epoxyanthracene derivative can be formed from a benzyne (B1209423) intermediate and an oxazole (B20620) substrate. This is followed by an rDA reaction that eliminates a molecule of nitrile, forming an isobenzofuran (B1246724) intermediate, which can then undergo further reactions. libretexts.org The favorability of this rDA step can be temperature-dependent; at lower temperatures, the reaction may not proceed, altering the final product distribution. libretexts.org
Beyond a clean retro-Diels-Alder reaction, high temperatures can induce other rearrangements and decomposition pathways. For related 1,4-epoxy-1,4-dihydroarenes, thermal treatment can lead to the formation of the fully aromatic arene. For example, a tetracarbonyliron complex of the related 1,4-epoxy-1,4-dihydronaphthalene was observed to decompose above 60°C to yield naphthalene (B1677914). thieme-connect.de This suggests that thermal stress on 1,4-epoxyanthracene, 1,4-dihydro- could similarly lead to the formation of anthracene through the loss of the oxygen bridge, although this process is often facilitated by reagents (see Section 3.2). Detailed thermal analysis of polymers containing anthracene-maleimide adducts reveals complex degradation processes at elevated temperatures, indicating that simple rDA is not the only available pathway. stackexchange.com
Deoxygenation Reactions of the Epoxide Bridge
A key transformation of 1,4-epoxyanthracene, 1,4-dihydro- is the deoxygenation of the C1-O-C4 ether bridge to yield the corresponding fully aromatic anthracene derivative. This reaction effectively removes the "epoxy" component of the adduct, leading to aromatization of the central ring.
One effective method for this transformation is the use of iron carbonyl complexes. 1,4-Epoxy-1,4-dihydroarenes are converted in high yields into the corresponding arenes when treated with enneacarbonyldiiron (Fe₂(CO)₉) in refluxing benzene (B151609). thieme-connect.de Research on the related 1,4-epoxy-1,4-dihydronaphthalene shows that it reacts with iron carbonyls to form a η²-complex where the tetracarbonyliron moiety is oriented syn with respect to the epoxy bridge. thieme-connect.de Subsequent heating promotes the deoxygenation.
Another common laboratory method for deoxygenation involves reduction with zinc powder in acetic acid (Zn/AcOH). This method has been used to convert epoxyanthracene derivatives into their 9,10-disubstituted anthracene counterparts. libretexts.org
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Enneacarbonyldiiron (Fe₂(CO)₉) | Refluxing Benzene | Corresponding Arene (e.g., Anthracene) | thieme-connect.de |
| Zinc/Acetic Acid (Zn/AcOH) | Varies | Corresponding Arene (e.g., Anthracene derivative) | libretexts.org |
Electrophilic and Nucleophilic Reactions on the 1,4-Epoxyanthracene, 1,4-dihydro- Core
The reactivity of the 1,4-epoxyanthracene, 1,4-dihydro- core is dominated by the strained ether (epoxide) bridge. This structural feature makes the molecule susceptible to ring-opening reactions under both acidic (electrophilic) and basic (nucleophilic) conditions, a reactivity not typically seen in unstrained ethers. masterorganicchemistry.comopenstax.org
Under acidic conditions, the reaction is initiated by the protonation of the ether oxygen, which creates a good leaving group. libretexts.orgmasterorganicchemistry.com A nucleophile then attacks one of the bridgehead carbons (C1 or C4). The mechanism is considered a hybrid between Sₙ1 and Sₙ2, where the transition state has significant carbocation character at the more substituted carbon. libretexts.orgopenstax.org For the symmetrical parent compound, attack at C1 or C4 would be equivalent. The reaction with aqueous acid (H₃O⁺) is expected to yield a trans-1,4-dihydroxy-1,4-dihydroanthracene, while reaction with an anhydrous hydrogen halide (HX) would produce a trans-halohydrin. openstax.org
Under basic conditions, the ring-opening proceeds via a classic Sₙ2 mechanism. libretexts.orglibretexts.org A strong nucleophile, such as a hydroxide ion (OH⁻), alkoxide, or amine, directly attacks one of the bridgehead carbons, displacing the oxygen and opening the ring. libretexts.org Due to the high ring strain of the epoxide, this reaction occurs under conditions where typical ethers would be inert. libretexts.org The attack occurs at the less sterically hindered carbon, and for the parent compound, this results in a single ring-opened product with trans stereochemistry.
Cascade and Multi-Component Reactions Involving 1,4-Epoxyanthracene, 1,4-dihydro- Intermediates
The 1,4-epoxyanthracene, 1,4-dihydro- scaffold can be synthesized through elegant cascade or multi-component reactions, where it emerges as the final product of a series of sequential transformations. These reactions often harness the power of reactive intermediates like benzynes.
A notable example involves the reaction of hexadehydro-Diels–Alder (HDDA)-derived benzynes with substituted oxazoles. libretexts.org The proposed mechanism for the formation of an epoxyanthracene derivative proceeds as follows:
A tetrayne substrate undergoes an HDDA reaction to form a highly reactive benzyne intermediate.
This benzyne intermediate undergoes an aza-[4+2] cycloaddition with an oxazole.
The resulting adduct undergoes a retro-Diels–Alder reaction, expelling a nitrile molecule (e.g., HCN) to form an isobenzofuran intermediate.
This isobenzofuran intermediate then acts as a diene and undergoes a second [4+2] cycloaddition with another molecule of the benzyne intermediate.
The final product of this cascade is the stable 1,4-epoxyanthracene derivative. libretexts.org
This sequence demonstrates how the formation of the epoxyanthracene core can be the culmination of a complex reaction cascade involving multiple cycloaddition and cycloelimination steps.
Mechanistic Investigations of 1,4-Epoxyanthracene, 1,4-dihydro- Transformations
Mechanistic studies provide deeper insight into the chemical behavior of 1,4-epoxyanthracene, 1,4-dihydro-. The retro-Diels-Alder reaction, a key transformation, is understood to be a concerted, pericyclic process that proceeds through a single transition state, which is the microscopic reverse of the forward Diels-Alder reaction. libretexts.org The dynamic equilibrium between the forward and reverse reactions has been studied kinetically, confirming that temperature is the primary stimulus for shifting the equilibrium toward the starting materials. nih.gov
Investigations into force-accelerated rDA reactions have shown that reactivity is influenced by stereoelectronic effects. The nature of substituents and the geometry of the adduct can significantly alter the force required to induce the reaction, providing a nuanced understanding of how mechanical stress couples to the reactive bonds. masterorganicchemistry.com
The mechanism of deoxygenation by iron carbonyls involves the formation of an organometallic intermediate. thieme-connect.de The initial step is the coordination of the iron center to the double bond of the dihydro-anthracene moiety, forming a complex that is syn to the oxygen bridge. Thermal activation of this complex then facilitates the cleavage of the C-O bonds and elimination of the oxygen atom, leading to the aromatic anthracene product.
The acid-catalyzed ring-opening of the epoxide bridge is mechanistically distinct from a pure Sₙ1 or Sₙ2 pathway. openstax.org The transition state involves a protonated epoxide where the C-O bonds are partially broken, and a partial positive charge develops on the carbon atoms. This Sₙ1-like character directs the incoming nucleophile to attack the more substituted carbon, while the Sₙ2-like character ensures inversion of stereochemistry (backside attack), resulting in trans products. openstax.org
Structural Diversification and Derivative Synthesis in the 1,4 Epoxyanthracene, 1,4 Dihydro Series
Synthesis of Anthraquinone-Fused 1,4-Epoxyanthracene Derivatives
The fusion of an anthraquinone (B42736) moiety onto the 1,4-epoxyanthracene framework creates extended polycyclic systems with significant potential in dye chemistry and as electronically active materials. The primary route to these derivatives involves a [4+2] cycloaddition, or Diels-Alder reaction, where the diene component generates the epoxy bridge and the dienophile is a suitably functionalized naphthoquinone.
A common strategy involves the reaction of 1,4-naphthoquinone (B94277) with a diene in the presence of a catalyst. For instance, the synthesis of 1,4-dimethyl-9,10-anthraquinone from 1,4-naphthoquinone and 2,4-hexadiene (B1165886) has been studied using a high-vanadium heteropoly acid as a bifunctional catalyst that promotes both the cycloaddition and subsequent oxidation to the aromatic anthraquinone system. researchgate.net While this example leads to a standard anthracene (B1667546) core, substituting the hexadiene with furan (B31954) or its derivatives under similar oxidative conditions would theoretically yield the corresponding anthraquinone-fused 1,4-epoxyanthracene.
Another approach involves the synthesis of 1,4-anthracenedione (AQ) derivatives which are then further modified. researchgate.net For example, Michael additions of amines to 1,4-anthracenedione can be performed, followed by condensation reactions to build fused heterocyclic rings. researchgate.net Applying this logic, a pre-formed 1,4-epoxyanthracene could be oxidized to an epoxy-anthracenedione, which would then serve as a substrate for fusing additional rings.
The table below summarizes representative reactions for the synthesis of anthraquinone derivatives, which provides a basis for their application in forming fused epoxy-anthracene systems.
| Diene | Dienophile | Catalyst/Conditions | Product Type | Reference |
| 2,4-Hexadiene | 1,4-Naphthoquinone | H17P3Mo16V10O89 (HPA-10) | 1,4-Dimethyl-9,10-anthraquinone | researchgate.net |
| Substituted Anilines | 1,4-Anthracenedione (AQ) | Michael Addition | Amino-substituted Anthracenediones | researchgate.net |
| Aminoanthracenediones | β-Dicarbonyl compounds | Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | Pyrrole-fused Anthraquinones | researchgate.net |
Preparation of Phenyl-Substituted 1,4-Epoxyanthracene, 1,4-dihydro- Analogues
The introduction of phenyl groups onto the 1,4-epoxyanthracene core can significantly influence its photophysical properties, solubility, and solid-state packing. Phenyl substituents can be introduced either by incorporating them into the starting materials of the Diels-Alder reaction or by post-synthesis functionalization.
A powerful method involves the reaction of a hexadehydro-Diels–Alder (HDDA) derived benzyne (B1209423) with substituted oxazoles. thieme-connect.com When the substituent at the 2-position of the oxazole (B20620) is a phenyl group, the reaction sequence—involving aza [4+2] cycloaddition, retro-Diels–Alder, and a subsequent cycloaddition with the generated isobenzofuran (B1246724) intermediate—can lead to dicarbonylated arenes. thieme-connect.com However, with other substituents like methyl or hydrogen, the same reaction yields epoxyanthracene derivatives. thieme-connect.com This highlights a pathway where the choice of substituent on the oxazole precursor dictates the final product, allowing for the synthesis of phenyl-substituted analogues.
Another strategy involves the direct use of phenyl-substituted starting materials in traditional synthesis routes. For example, the synthesis of phenyl-substituted cibalackrot derivatives, which are complex polycyclic aromatic compounds, often starts from phenyl-substituted acetic acids that are converted to the corresponding acyl chlorides for subsequent cyclization reactions. nih.gov A similar approach could be envisioned for 1,4-epoxyanthracene, 1,4-dihydro-, where phenyl-substituted benzynes or naphthalenes are used as the dienophile in the initial Diels-Alder reaction.
| Reaction Type | Precursors | Key Features | Product | Reference |
| HDDA-Benzyne Capture | Tetrayne, 2-Phenyloxazole | Catalyst-free, thermal cyclization | Dicarbonylated Arene (related pathway) | thieme-connect.com |
| HDDA-Benzyne Capture | Tetrayne, 2-Methyloxazole | Catalyst-free, thermal cyclization | Epoxyanthracene Derivative | thieme-connect.com |
| Acyl Chloride Cyclization | Phenylacetic acid derivatives | Used for complex dye synthesis | Phenyl-substituted Cibalackrot | nih.gov |
Halogenation and Other Periferal Functionalizations of the Anthracene Moiety
Introducing halogens (F, Cl, Br, I) and other functional groups onto the peripheral aromatic rings of the 1,4-epoxyanthracene, 1,4-dihydro- system is a critical step for fine-tuning electronic properties and for enabling further transformations, such as cross-coupling reactions.
Halogens can be incorporated by using halogenated precursors in the primary synthesis. For example, a Diels-Alder reaction using a bromo-substituted maleic anhydride (B1165640) as the dienophile will result in a halogenated cycloadduct from the outset. researchgate.net This method ensures the specific placement of the halogen atom on the newly formed ring.
Alternatively, direct halogenation of the pre-formed anthracene or anthraquinone skeleton is a common method. Dichloro-anthraquinone, for instance, can be synthesized and subsequently used as a building block where the chlorine atoms are substituted by various nucleophiles. researchgate.net Although the epoxy bridge in 1,4-epoxyanthracene, 1,4-dihydro- would influence the regioselectivity of electrophilic aromatic substitution, standard halogenating agents (e.g., NBS, Br₂) could be employed to functionalize the outer benzene (B151609) rings. The electron-donating nature of the oxygen bridge would likely direct substitution to specific positions on the aromatic system.
| Functionalization Method | Reagent/Substrate | Resulting Structure | Reference |
| Diels-Alder with Halogenated Dienophile | Bromo maleic anhydride | Halogenated Diels-Alder adduct | researchgate.net |
| Nucleophilic Substitution | Dichloro-anthraquinone (starting material) | Heterocycle-fused anthraquinones | researchgate.net |
Regio- and Stereoselective Introduction of Substituents
Control over regioselectivity (where a substituent adds) and stereoselectivity (the 3D orientation of the substituent) is paramount in the synthesis of complex molecules like derivatives of 1,4-epoxyanthracene, 1,4-dihydro-. The core synthetic reaction, the Diels-Alder cycloaddition, is inherently powerful in this regard.
The reaction is a concerted process that is highly stereospecific, meaning the stereochemistry of the reactants is transferred directly to the product. For example, the reaction of a diene with a dienophile like maleic anhydride results in a syn adduct, preserving the cis geometry of the dienophile. mnstate.edu
Furthermore, the facial diastereoselectivity of the Diels-Alder reaction is often very high, especially when dealing with bicyclic dienes. researchgate.net This means the dienophile will preferentially attack one face of the diene over the other, leading to a single major diastereomer. In the synthesis of complex polycyclic systems, this selectivity allows for the construction of specific three-dimensional structures with high fidelity. researchgate.net The reaction often proceeds with high exo/endo selectivity depending on the substitution pattern of the diene. researchgate.net The endo product is typically favored due to secondary orbital interactions, but steric hindrance can lead to the formation of the exo product. This selectivity provides a powerful tool for controlling the relative stereochemistry of substituents on the newly formed ring.
Ring Expansion and Contraction Reactions Modifying the Epoxide Framework
Modification of the central epoxide ring itself through ring expansion or contraction reactions offers a pathway to fundamentally different heterocyclic frameworks. While epoxides are typically stable, they can undergo rearrangements under specific conditions, often catalyzed by Lewis acids. etsu.edu
The rearrangement of epoxides can lead to the formation of carbonyl compounds. For example, the treatment of cyclohexene (B86901) oxide can induce a ring contraction to yield cyclopentanecarboxaldehyde. etsu.edu This type of reaction is influenced by the substitution pattern of the epoxide and the nature of the catalyst used. The presence of an electron-withdrawing group can direct the regioselectivity of the epoxide opening. etsu.edu
Applying these principles to the 1,4-epoxyanthracene, 1,4-dihydro- system, the fused furan-like ether (the "epoxide" framework) could potentially be induced to rearrange. Treatment with a Lewis acid could, in theory, promote a Wagner-Meerwein type of rearrangement. etsu.edu Depending on the migratory aptitude of the adjacent groups, this could lead to a ring-contracted product containing a four-membered oxetane (B1205548) ring or a ring-expanded product with a six-membered ring containing oxygen. Such transformations would dramatically alter the core topology of the molecule, providing access to novel and structurally complex derivatives that are not accessible through direct cycloaddition routes.
| Reaction Type | Substrate Type | Conditions | Potential Product | Reference |
| Ring Contraction | Cyclohexene Oxide | Lewis Acid | Cyclopentanecarboxaldehyde | etsu.edu |
| Rearrangement | Trisubstituted Epoxides | Acid | Ring-contracted products with quaternary centers | etsu.edu |
| Theoretical Rearrangement | 1,4-Epoxyanthracene, 1,4-dihydro- | Lewis Acid | Ring-expanded or ring-contracted heterocyclic core | etsu.edu |
Theoretical and Computational Investigations of 1,4 Epoxyanthracene, 1,4 Dihydro
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic nature of 1,4-Epoxyanthracene, 1,4-dihydro-. These studies typically involve determining the molecular orbital (MO) energies and distributions, which are key to predicting the molecule's reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy and localization of the HOMO indicate the molecule's ability to donate electrons, while the LUMO's characteristics suggest its electron-accepting capabilities.
For 1,4-Epoxyanthracene, 1,4-dihydro-, the HOMO is expected to be localized primarily on the electron-rich aromatic rings, while the LUMO would also be associated with the anthracene (B1667546) framework. The energy gap between the HOMO and LUMO is a crucial parameter that influences the molecule's stability and its interactions with other chemical species. A smaller HOMO-LUMO gap generally implies higher reactivity.
Furthermore, quantum mechanical calculations can generate electron density maps and electrostatic potential surfaces. These visualizations help identify regions of the molecule that are electron-rich or electron-poor, providing clues about where electrophilic or nucleophilic attacks are most likely to occur. The oxygen bridge in 1,4-Epoxyanthracene, 1,4-dihydro- introduces strain and alters the electron distribution compared to a planar anthracene system, which can be quantified and analyzed through these computational methods.
Density Functional Theory (DFT) Applications for Reaction Pathway Elucidation
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying reaction mechanisms. dntb.gov.ua For 1,4-Epoxyanthracene, 1,4-dihydro-, DFT calculations can be used to elucidate the pathways of its formation, typically through a Diels-Alder reaction between furan (B31954) and a benzyne (B1209423) equivalent, and its subsequent reactions, such as the retro-Diels-Alder reaction.
By calculating the energies of reactants, transition states, intermediates, and products, a detailed potential energy surface for a given reaction can be constructed. This allows for the determination of activation barriers and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics. For instance, DFT studies can pinpoint the transition state structure for the cycloreversion of 1,4-Epoxyanthracene, 1,4-dihydro- back to anthracene and furan, revealing the concerted or stepwise nature of this process.
Moreover, DFT can be employed to investigate the regioselectivity and stereoselectivity of reactions involving this epoxide. By comparing the activation energies of different possible reaction pathways, one can predict the major product, which is invaluable for designing synthetic strategies. researchgate.net
Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations on the retro-Diels-Alder reaction of 1,4-Epoxyanthracene, 1,4-dihydro-.
| Parameter | Calculated Value (kcal/mol) | Method | Basis Set |
| Activation Energy (Ea) | 35.2 | B3LYP | 6-31G(d) |
| Reaction Enthalpy (ΔH) | 20.5 | B3LYP | 6-31G(d) |
| Gibbs Free Energy (ΔG) | 10.8 | B3LYP | 6-31G(d) |
Note: The values in this table are illustrative and based on typical results for similar reactions. Specific computational studies on 1,4-Epoxyanthracene, 1,4-dihydro- are required for precise data.
Molecular Dynamics Simulations of Conformational Behavior
While quantum mechanical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov For a molecule like 1,4-Epoxyanthracene, 1,4-dihydro-, MD simulations can reveal its conformational flexibility and the motions of its constituent atoms.
The bicyclic structure of this compound, with the epoxy bridge, imposes significant conformational constraints. MD simulations can explore the accessible conformational space and identify the most stable geometries. nih.gov These simulations can also shed light on the vibrational modes of the molecule, which can be correlated with experimental spectroscopic data, such as infrared and Raman spectra. nih.gov
By performing MD simulations in different solvent environments, one can also study the influence of the solvent on the molecule's conformation and dynamics. nih.gov This is particularly relevant for understanding its behavior in solution, where many chemical reactions take place. The interactions between the solute and solvent molecules can stabilize certain conformations or influence reaction pathways. nih.gov
Computational Predictions of Novel 1,4-Epoxyanthracene, 1,4-dihydro- Analogues and Transformations
Computational chemistry is not only a tool for understanding existing molecules but also for predicting new ones with desired properties. chemrxiv.org By systematically modifying the structure of 1,4-Epoxyanthracene, 1,4-dihydro- in silico, researchers can explore a vast chemical space of potential analogues. For example, substituents could be added to the aromatic rings or the bridgehead carbons, and their effects on the molecule's electronic properties, stability, and reactivity could be computationally evaluated.
This predictive power extends to novel chemical transformations. Computational methods can be used to screen for potential reactants that could undergo cycloaddition reactions with the anthracene diene system or to explore new reactions involving the epoxide ring. beilstein-journals.org By calculating reaction barriers and thermodynamics for hypothetical reactions, chemists can prioritize promising synthetic targets for experimental investigation, accelerating the discovery of new materials and functional molecules. nih.gov
Aromaticity Analysis of the Anthracene Substructure in the Epoxide Framework
The formation of the 1,4-epoxy bridge disrupts the planarity and the continuous π-conjugation of the central ring of the anthracene core. This raises interesting questions about the aromaticity of the remaining benzenoid rings within the 1,4-Epoxyanthracene, 1,4-dihydro- framework. Computational methods provide quantitative measures of aromaticity.
Two common methods for this analysis are Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). NICS calculations involve placing a "ghost" atom at the center of a ring and calculating the magnetic shielding. A negative NICS value is indicative of aromatic character. HOMA, on the other hand, is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system.
For 1,4-Epoxyanthracene, 1,4-dihydro-, NICS and HOMA calculations would likely show that the two terminal benzene (B151609) rings retain a high degree of aromaticity, while the central ring, which is part of the bicycloalkene system, has its aromaticity significantly diminished.
Below is a hypothetical data table presenting the kind of results one might expect from an aromaticity analysis of 1,4-Epoxyanthracene, 1,4-dihydro-.
| Ring | NICS(1) (ppm) | HOMA |
| Terminal Benzene Ring A | -9.5 | 0.98 |
| Central Dihydrooxepine Ring | +2.1 | 0.15 |
| Terminal Benzene Ring B | -9.6 | 0.98 |
Note: These values are illustrative. NICS(1) refers to the NICS value calculated 1 Å above the ring plane. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 indicates non-aromaticity.
Advanced Research Avenues in 1,4 Epoxyanthracene, 1,4 Dihydro Chemistry
Synthetic Utility in Natural Product and Complex Molecule Synthesis
The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of complex, six-membered rings with a high degree of stereocontrol. nih.gov The adducts resulting from the reaction of furans with various dienophiles, known as oxanorbornenes, are versatile intermediates for the synthesis of a wide array of cyclohexyl systems and other complex organic frameworks. researchgate.net The reaction between an anthracene (B1667546) derivative and furan (B31954) would yield a polycyclic structure that can serve as a scaffold for further chemical transformations.
Research has demonstrated the utility of furan Diels-Alder adducts in the synthesis of natural products. nih.govnih.gov These reactions, sometimes enzyme-catalyzed, can proceed with high regio- and stereoselectivity to form complex molecular architectures that are otherwise difficult to access. nih.gov The resulting bridged bicyclic structures can undergo a variety of subsequent reactions, including ring-opening, fragmentation, and functional group manipulation, to yield diverse molecular skeletons. researchgate.net For instance, the chemoenzymatic total synthesis of several mulberry Diels-Alder adducts showcases the power of this approach in constructing intricate natural product structures. nih.gov
The following table summarizes representative Diels-Alder reactions involving furan derivatives that lead to complex molecular scaffolds, highlighting the potential pathways applicable to 1,4-Epoxyanthracene, 1,4-dihydro-.
| Diene | Dienophile | Product Type | Potential Application |
| Furan | Maleic Anhydride (B1165640) | Oxanorbornene | Precursor to substituted cyclohexanes |
| 2-Methylfuran | Propylene | Substituted bicyclic ether | Intermediate for targeted aromatics |
| Furan | (E)-nitroacrylate | Hydroxycyclohexyl β-amino acid precursor | Synthesis of biologically active molecules |
| Dehydroprenyl flavonoid | Chalcone | Mulberry DAA | Natural product synthesis |
This table presents examples of Diels-Alder reactions with furan derivatives, illustrating the synthetic potential for creating complex molecules.
Exploration in Optoelectronic and Material Science Applications
Anthracene and its derivatives are cornerstone materials in the field of organic electronics due to their unique photophysical and electronic properties. beilstein-journals.orgnih.gov They are widely investigated for their applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). nih.govrsc.orgresearchgate.net The performance of these materials is intrinsically linked to their molecular structure, particularly the extent of π-conjugation, molecular packing in the solid state, and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov
The introduction of a 1,4-epoxy bridge into the anthracene framework, as in 1,4-Epoxyanthracene, 1,4-dihydro-, would significantly alter its electronic and steric properties. This structural modification disrupts the planarity of the anthracene core, which would, in turn, influence the intermolecular π-π stacking interactions crucial for charge transport in organic semiconductors. rsc.orgsci-hub.se While this might be perceived as a disadvantage for applications requiring high charge mobility, it also offers a pathway to tune the optoelectronic properties. For example, modifying the anthracene core can adjust the HOMO-LUMO energy gap, which is a key factor in determining the emission color of OLEDs. nih.gov
Furthermore, anthracene derivatives are known to react with singlet oxygen, a process that can be a degradation pathway but also a feature to be exploited in sensor applications. mdpi.com The epoxy bridge in 1,4-Epoxyanthracene, 1,4-dihydro- is a stable feature resulting from a cycloaddition, but the parent anthracene's reactivity suggests that related structures could be sensitive to their environment. Research into anthracene-based materials for OFETs has shown that a wide range of derivatives have been synthesized and studied, with a focus on improving stability and charge mobility. rsc.orgsci-hub.se The exploration of non-planar, bridged structures like 1,4-Epoxyanthracene, 1,4-dihydro- could lead to materials with novel properties, such as enhanced solubility or specific responses to external stimuli.
The table below outlines key properties of anthracene derivatives relevant to their application in optoelectronics and material science.
| Property | Significance in Optoelectronics | Potential Influence of Epoxy Bridge |
| Planarity and π-conjugation | Affects charge transport and electronic properties. nih.gov | Disruption of planarity could tune solubility and solid-state packing. |
| HOMO-LUMO Energy Gap | Determines absorption and emission wavelengths (color). nih.gov | Modification could lead to blue-shifted emission. |
| Photoluminescence Quantum Yield | Efficiency of light emission in OLEDs. | Alteration of excited state decay pathways could change efficiency. |
| Solid-State Packing | Crucial for charge carrier mobility in OFETs. rsc.org | Steric hindrance from the bridge would alter packing motifs. |
This table summarizes the key properties of anthracene derivatives for optoelectronic applications and speculates on the influence of an epoxy bridge.
Development of Green Chemistry Approaches for Synthesis and Transformation
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. morressier.com The Diels-Alder reaction, a key step in the synthesis of 1,4-Epoxyanthracene, 1,4-dihydro-, is a prime candidate for the application of green chemistry principles due to its high atom economy. truman.edu
Traditional methods for carrying out Diels-Alder reactions often involve high-boiling, toxic solvents like xylene. mcpherson.edu Recent research has focused on developing more environmentally friendly alternatives. One successful approach is the use of solvent-free, or "neat," reaction conditions, which not only reduce waste but can also accelerate the reaction rate. truman.edu The reaction between anthracene and maleic anhydride, a classic Diels-Alder reaction, has been successfully performed without a solvent. truman.edu
Another green approach is the use of safer, more sustainable solvents. Water has been explored as a solvent for Diels-Alder reactions, and in some cases, can even accelerate the reaction due to hydrophobic effects. morressier.com Other greener solvents like ethyl acetate (B1210297) and ethanol (B145695) have also been investigated as replacements for xylene. mcpherson.edu Furthermore, the development of sustainable methods for the synthesis of aromatic compounds from biomass-derived starting materials, such as furfural, is a significant area of green chemistry research. ucl.ac.ukucl.ac.uk This aligns with the use of furan, which can be derived from biomass, as a reactant in the synthesis of 1,4-Epoxyanthracene, 1,4-dihydro-.
Energy efficiency is another key aspect of green chemistry. The use of alternative energy sources like solar irradiation and microwave heating has been shown to effectively promote Diels-Alder reactions, often with reduced reaction times and improved yields. chegg.comwalisongo.ac.id For example, the Diels-Alder reaction of anthracene and maleic anhydride has been successfully carried out using a solar reflector as the heat source. walisongo.ac.id
The following table details various green chemistry approaches applicable to the synthesis of bridged aromatic compounds like 1,4-Epoxyanthracene, 1,4-dihydro-.
| Green Chemistry Approach | Traditional Method | Advantages of Green Approach |
| Solvent Selection | Xylene, Toluene mcpherson.edu | Reduced toxicity and waste (e.g., water, ethanol, solvent-free). truman.edumcpherson.edu |
| Energy Source | Conventional heating | Reduced energy consumption and faster reactions (e.g., microwave, solar). chegg.comwalisongo.ac.id |
| Starting Materials | Petroleum-based | Use of renewable resources (e.g., biomass-derived furans). ucl.ac.ukucl.ac.uk |
| Atom Economy | High (inherent to Diels-Alder) | Maximized by eliminating side reactions and byproducts. truman.edu |
This table compares traditional and green chemistry approaches for Diels-Alder reactions, relevant to the synthesis of 1,4-Epoxyanthracene, 1,4-dihydro-.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
